molecular formula C23H18Cl2N2O B11470644 1-(2,4-dichlorobenzyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole

1-(2,4-dichlorobenzyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole

Cat. No.: B11470644
M. Wt: 409.3 g/mol
InChI Key: IZGJGSSQTNDYJK-MDWZMJQESA-N
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Description

1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and the introduction of the substituent groups. One common synthetic route involves the condensation of 2,4-dichlorobenzyl chloride with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow microreactor systems have been employed to enhance reaction efficiency and control reaction parameters such as temperature and residence time . This approach minimizes side reactions and improves overall yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of substituent groups and the benzodiazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H18Cl2N2O

Molecular Weight

409.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole

InChI

InChI=1S/C23H18Cl2N2O/c1-28-19-11-6-16(7-12-19)8-13-23-26-21-4-2-3-5-22(21)27(23)15-17-9-10-18(24)14-20(17)25/h2-14H,15H2,1H3/b13-8+

InChI Key

IZGJGSSQTNDYJK-MDWZMJQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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